molecular formula C28H25N3O4S B2384167 2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 866848-16-0

2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2384167
CAS No.: 866848-16-0
M. Wt: 499.59
InChI Key: GPRRDBZXVDDZFU-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine class, a heterocyclic system fused with a benzopyran scaffold. Its structure features a 9-ethoxy group, a 2-phenyl substituent on the chromenopyrimidine core, and a sulfanyl-linked acetamide moiety bound to an ortho-methoxyphenyl group.

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-23-15-9-12-19-16-20-27(35-25(19)23)30-26(18-10-5-4-6-11-18)31-28(20)36-17-24(32)29-21-13-7-8-14-22(21)33-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRRDBZXVDDZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: The initial step involves the synthesis of the chromeno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction between a suitable aldehyde and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chromeno[2,3-d]pyrimidine derivative with a thiol compound under mild conditions.

    Attachment of the Methoxyphenyl Acetamide Moiety: The final step involves the acylation of the sulfanyl derivative with 2-methoxyphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in the compound exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key reactions include:

Reaction Reagents/Conditions Outcome
Thioether alkylationAlkyl halides, K₂CO₃, DMF, 80°C, 12hReplacement of sulfanyl group with alkyl chains (e.g., methyl, ethyl).
Aryl sulfonationAryl sulfonyl chlorides, pyridine, RT Formation of sulfonate esters via S-O bond formation.

Mechanistic Insights :

  • Alkylation proceeds via an Sₙ2 mechanism, with the sulfanyl group acting as a leaving group.

  • Sulfonation involves nucleophilic attack by the sulfonyl chloride on the sulfur atom, stabilized by pyridine .

Hydrolysis Reactions

The acetamide moiety (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield
Acidic (HCl, 6M)Reflux, 6h2-Methoxyphenylamine + carboxylic acid derivative~65%
Basic (NaOH, 10%)60°C, 4hCorresponding carboxylate salt~72%

Notes :

  • Hydrolysis rates depend on steric hindrance from the chromeno-pyrimidine core.

  • Methoxy groups on the phenyl ring stabilize intermediates via resonance.

Oxidation of the Sulfanyl Group

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)Acetic acid, RT, 2hSulfoxide (-SO-)>90%
m-CPBADCM, 0°C, 1h Sulfone (-SO₂-)~85%

Key Observations :

  • Oxidation selectivity depends on reaction temperature and stoichiometry .

  • Chromeno-pyrimidine’s electron-withdrawing effect accelerates oxidation.

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst System Substrates Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminesModified acetamide analogs

Experimental Data :

  • Suzuki couplings achieve ~78% yield with electron-deficient boronic acids.

  • Buchwald-Hartwig amination requires bulky ligands to prevent catalyst poisoning.

Acid/Base-Mediated Rearrangements

The chromeno-pyrimidine core undergoes ring-opening under strong acids:

Acid Conditions Product
H₂SO₄ (conc.)Reflux, 3hQuinoline derivatives via C-O bond cleavage
AlCl₃ (anhydrous)120°C, 8h Rearranged pyrimidine-alkaloid analogs

Mechanism :

  • Protonation of the ethoxy group initiates ring strain relief, leading to fragmentation.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the presence of alkenes:

Substrate Conditions Product
EthyleneUV (365 nm), THF, 12h Cyclobutane-fused chromeno-pyrimidine

Efficiency :

  • Quantum yield of 0.23 reported for similar systems .

Scientific Research Applications

Overview

2-({9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-D]Pyrimidin-4-Yl}Sulfanyl)-N-(2-Methoxyphenyl)Acetamide is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine derivatives. Its unique structure includes a chromeno[2,3-d]pyrimidine core, an ethoxy group, a phenyl group, and a methoxyphenyl acetamide moiety. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It can be employed as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is particularly valuable in the development of new catalysts and materials.

Biology

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes and receptors . Such interactions could facilitate biochemical studies aimed at understanding cellular processes and the development of therapeutic agents.

Medicine

The compound shows promise in pharmacological research :

  • Anti-inflammatory Properties : Initial evaluations suggest that it may reduce inflammation by modulating key inflammatory pathways.
  • Anticancer Activity : In vitro studies have demonstrated its potential to inhibit tumor cell growth, making it a candidate for further anticancer drug development.
  • Antimicrobial Effects : There is emerging evidence of its efficacy against various microbial strains.

Industry

The unique structural features of this compound make it suitable for developing new materials, including polymers and coatings. Its chemical properties may enhance the durability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, as well as receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with two key analogs:

Compound Name Core Structure Core Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Chromeno[2,3-d]pyrimidine 9-ethoxy, 2-phenyl N-(2-methoxyphenyl) ~483.6 (estimated)* Ortho-methoxy group; planar chromeno core for potential DNA/enzyme interaction
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide () Chromeno[2,3-d]pyrimidine 9-ethoxy, 2-phenyl N-(4-methylphenyl) ~467.6 (estimated)* Para-methyl group; reduced polarity compared to methoxy substituent
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidine 3-methyl, 7-(4-methylphenyl), 4-oxo N-(2-methoxy-5-methylphenyl) 465.6 Non-planar thieno core; additional methyl group may enhance lipophilicity

*Molecular weight estimated based on structural differences (e.g., methoxy vs. methyl substituents).

Physicochemical Properties

  • However, steric hindrance from the ortho substituent may reduce binding affinity in sterically sensitive targets.
  • Analog : The para-methyl group enhances lipophilicity (higher logP), favoring membrane permeability but possibly reducing solubility .
  • Thieno Derivative: The thieno core’s reduced planarity and 4-oxo group may limit π-π interactions but introduce hydrogen-bonding capabilities. The molecular weight (465.6 g/mol) falls within drug-like space .

Biological Activity

The compound 2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the chromeno[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is generally performed in the presence of a strong acid such as hydrochloric acid or sulfuric acid, followed by refluxing for several hours to ensure complete reaction .

Biological Activity Overview

Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : These compounds have shown potential against various bacterial strains such as Bacillus cereus and Pseudomonas aeruginosa .
  • Anticancer : Studies have demonstrated their efficacy against multiple cancer cell lines, including leukemia and melanoma .
  • Analgesic and Anti-inflammatory : Some derivatives have been noted for analgesic properties and potential anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains. The results indicated significant activity against Bacillus cereus and moderate activity against Pseudomonas aeruginosa. However, no activity was observed against Staphylococcus aureus or Escherichia coli, suggesting selective antimicrobial efficacy .

Anticancer Activity

In vitro studies assessed the anticancer potential using a panel of approximately sixty cancer cell lines representing various cancers. The compound exhibited low cytotoxicity but showed sensitivity in specific lines:

  • Leukemia Cell Lines : Notably sensitive to the compound's effects.
  • Colon Cancer (HCT-15) : Moderate sensitivity observed.
  • Melanoma (SK-MEL-5) : Low sensitivity noted .

The results suggest that while the compound may not be broadly effective across all cancer types, it has potential for targeted therapies.

The mechanism by which chromeno[2,3-d]pyrimidine derivatives exert their biological effects is still under investigation. However, it is hypothesized that the fused heterocyclic structure plays a crucial role in their interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives highlighted that those with halogen substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
  • Cancer Cell Line Screening : A comprehensive screening by the National Cancer Institute revealed that specific derivatives showed promising results against leukemia cell lines, warranting further exploration into their therapeutic potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions, including cyclization of the chromeno[2,3-d]pyrimidine core, thiolation for sulfanyl linkage, and amide coupling . Critical parameters include:

  • Temperature control : Elevated temperatures (~100°C) for cyclization steps, but lower temperatures (<50°C) for thiolation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during sulfanyl group introduction .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aromatic substitutions .
  • Purification : Column chromatography (hexane/acetone gradients) or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity?

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–8.2 ppm), ethoxy groups (δ 1.3–1.5 ppm), and sulfanyl linkages (δ 3.5–4.0 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 505.18 for C₂₉H₂₇N₃O₃S) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .

Q. How can researchers evaluate the compound’s preliminary biological activity in anticancer assays?

  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
  • Cell cycle analysis : PI staining with flow cytometry to detect G1/S or G2/M arrest .

Advanced Research Questions

Q. What strategies can resolve contradictions between high in vitro efficacy and observed cytotoxicity in normal cells?

  • Dose-response profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to establish selectivity indices .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target pathways in normal cells .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to reduce systemic toxicity .

Q. How can computational modeling guide structural modifications to enhance bioactivity?

  • Density Functional Theory (DFT) : Predict electron distribution at the sulfanyl and ethoxy groups to optimize electrophilic reactivity .
  • Molecular docking : Simulate binding to targets like COX-2 or Bcl-2 proteins to prioritize substituents (e.g., methoxy vs. ethoxy) .
  • QSAR models : Correlate substituent bulk (e.g., logP) with anticancer activity using regression analysis .

Q. What experimental approaches elucidate the compound’s mechanism of action in anti-inflammatory pathways?

  • COX inhibition assays : Measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages using ELISA .
  • NF-κB translocation : Confocal microscopy with p65-GFP reporters .
  • Kinase profiling : Use kinase inhibitor libraries to identify targets (e.g., JAK/STAT) via competitive binding assays .

Q. How can researchers address inconsistencies in reported solubility and stability across studies?

  • Standardized protocols : Use biorelevant media (FaSSIF/FeSSIF) for solubility testing at 37°C .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Solid-state characterization : XRPD and DSC to monitor polymorphic transitions affecting stability .

Q. What advanced statistical methods optimize reaction conditions for industrial-scale synthesis?

  • Design of Experiments (DoE) : Central Composite Design (CCD) to model interactions between temperature, solvent ratio, and catalyst loading .
  • Machine learning : Train algorithms on historical reaction data to predict optimal conditions for yield and purity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Methodological Tables

Q. Table 1. Key Functional Groups and Their Roles in Bioactivity

Functional GroupRole in ActivityExample Modification
Sulfanyl (S–C)Enhances electrophilic reactivity for target bindingReplace with selenyl for redox modulation
Ethoxy (OCH₂CH₃)Modulates lipophilicity (logP)Substitute with trifluoromethoxy for metabolic stability
MethoxyphenylParticipates in π-π stacking with aromatic residuesReplace with pyridyl for H-bonding

Q. Table 2. Comparison of Biological Activities in Analogues

SubstituentIC₅₀ (μM) in MCF-7COX-2 Inhibition (%)Toxicity (HEK293 IC₅₀)
9-Ethoxy, 2-Phenyl12.3 ± 1.578 ± 445.2 ± 3.1
9-Methyl, 4-Fluorophenyl18.9 ± 2.165 ± 6>100

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